N-Demethyl Mifepristone-d3
Description
Properties
Molecular Formula |
C₂₈H₃₀D₃NO₂ |
|---|---|
Molecular Weight |
418.59 |
Synonyms |
(11β,17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one; N-Desmethyl-RU 486-d3; RU 42633-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for N Demethyl Mifepristone D3
Chemical Synthesis Pathways for Deuterated N-Demethyl Mifepristone (B1683876)
The generation of N-Demethyl Mifepristone-d3 is primarily achieved through multi-step chemical synthesis, often starting from the parent compound, Mifepristone. One established method involves the direct demethylation of Mifepristone. nih.gov A common synthetic approach uses reagents like iodine in a solvent mixture of tetrahydrofuran (B95107) and methanol (B129727) with calcium oxide to facilitate the removal of one N-methyl group from Mifepristone. nih.gov
To introduce the deuterium (B1214612) label, a synthetic strategy would typically involve the use of a deuterated precursor. A plausible and efficient route for creating the d3-labeled metabolite involves starting with the fully demethylated precursor, N,N-didesmethyl mifepristone, and then performing a controlled methylation using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). This ensures the precise placement and number of deuterium atoms on the nitrogen.
Alternatively, synthesis can begin with a deuterated version of the parent compound. For instance, Mifepristone-d3 could serve as the starting material for subsequent demethylation. artmolecule.fr The synthesis of N-desmethyl derivatives of mifepristone has been described as a way to create substrates for producing radiolabeled ligands for immunoassays. nih.gov this compound is specifically identified as the deuterium-labeled form of N-Demethyl Mifepristone. medchemexpress.commedchemexpress.commedchemexpress.com
A summary of a potential synthetic pathway is outlined below:
Table 1: Plausible Synthetic Steps for this compound
| Step | Description | Key Reagents/Substrates | Product |
|---|---|---|---|
| 1 | Demethylation | Mifepristone, Iodine, Calcium Oxide | N-Demethyl Mifepristone nih.gov |
This metabolite is an active metabolite of Mifepristone. chemsrc.com
Principles and Techniques of Deuterium Isotopic Labeling for Analog Development
Isotopic labeling is a critical technique in pharmaceutical research that involves incorporating isotopes, such as deuterium (²H), into molecules to study their metabolic pathways. musechem.comacs.org Stable isotope-labeled compounds are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgacanthusresearch.comscispace.com
Principles of Deuterium Labeling: The core principle behind using deuterated compounds like this compound as internal standards is that they are chemically almost identical to their non-labeled counterparts but have a higher mass. scioninstruments.com This mass difference, typically three or more mass units for small molecules, allows the standard to be distinguished from the analyte in a mass spectrometer. acanthusresearch.com Because the labeled standard co-elutes with the analyte and experiences similar matrix effects during ionization, it provides a highly accurate method for quantification. scioninstruments.comlgcstandards.com
Another key principle is the kinetic isotope effect (KIE). Replacing hydrogen with the heavier deuterium atom can slow down metabolic reactions that involve breaking the carbon-hydrogen bond. musechem.comsymeres.com While this effect is often exploited to enhance the metabolic stability of therapeutic drugs, for an internal standard, the label must be placed in a position that is metabolically stable and does not undergo chemical exchange with protons from solvents. acanthusresearch.comacs.org For this compound, the deuterium atoms are on a methyl group, which is generally not subject to simple chemical exchange. acanthusresearch.com
Techniques for Isotopic Labeling: Several methods are used to introduce deuterium into organic molecules. hwb.gov.in
Table 2: Common Deuterium Isotopic Labeling Techniques
| Technique | Description | Example Application |
|---|---|---|
| Chemical Synthesis with Labeled Precursors | Incorporating building blocks that already contain deuterium into the synthetic route. acanthusresearch.comsymeres.com | Using iodomethane-d3 to methylate an amine precursor. |
| Hydrogen/Deuterium (H/D) Exchange | Exchanging hydrogen atoms on a molecule with deuterium from a deuterated solvent (e.g., D₂O), often catalyzed by acid, base, or metal. acanthusresearch.comhwb.gov.in | Introducing deuterium at positions adjacent to a carbonyl group through keto-enol tautomerism. acanthusresearch.com |
| Reductive Deuteration | Using deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium while reducing a functional group like a ketone or aldehyde. hwb.gov.in | Converting a carbonyl to a deuterated alcohol. |
| Biocatalytic Deuteration | Employing enzymes to catalyze reactions in the presence of a deuterium source like D₂O, allowing for high site- and stereoselectivity. acs.orgdntb.gov.ua | Using an α-oxoamine synthase in D₂O to produce α-²H amino acids. acs.org |
The most common and reliable method for producing complex molecules like this compound is through chemical synthesis using labeled building blocks, as it offers precise control over the label's position. acanthusresearch.com
Biocatalytic Approaches for the Preparation of Deuterated Drug Metabolites
Biocatalysis offers an alternative to chemical synthesis for producing drug metabolites, often with high regio- and stereoselectivity. preprints.orgnih.gov This approach uses whole-cell systems or isolated enzymes to perform specific chemical transformations. oup.comsdu.edu.cn
Enzymatic Systems for Directed N-Demethylation and Deuterium Incorporation
The N-demethylation of drugs in humans is primarily carried out by cytochrome P450 (CYP) enzymes. acs.orgnih.gov Mifepristone itself is metabolized by several CYP enzymes, leading to the formation of N-demethylated metabolites. chemicalbook.com The principal enzyme involved in the oxidation of mifepristone is CYP3A4, which produces both mono- and didemethylated products. nih.govnih.gov
A biocatalytic system for producing N-Demethyl Mifepristone could involve incubating Mifepristone with human liver microsomes or recombinant CYP3A4. nih.govnih.gov To produce the deuterated analog, a deuterated substrate such as Mifepristone-d3 could be used. artmolecule.fr The enzyme would then catalyze the N-demethylation reaction. Challenges in using P450 enzymes, such as stability and cofactor requirements, are active areas of research, with some studies exploring engineered bacterial P450 variants as more robust biocatalysts. oup.comsdu.edu.cn
Investigation of Cytochrome P450 Enzyme Variants in Deuterated Metabolite Biogenesis
Different variants of cytochrome P450 enzymes exhibit varying levels of activity and selectivity towards substrates. For Mifepristone, several CYP isozymes are involved in its metabolism, including CYP3A4, CYP3A5, CYP2C8, and CYP2C9. nih.gov
Studies have shown that CYP3A4 is the main enzyme responsible for mifepristone's demethylation and hydroxylation. nih.gov However, CYP3A5 also contributes, producing only the demethylated metabolites of mifepristone. nih.gov Comparative studies have found that CYP3A5 can clear mifepristone more rapidly than CYP3A4. tandfonline.com Other enzymes like CYP2B6 are also known to participate in the N-demethylation of various drugs. frontiersin.org
The biogenesis of a deuterated metabolite like this compound would be influenced by the choice of CYP variant. The kinetic parameters of these enzymes for mifepristone metabolism have been investigated, providing a basis for selecting an appropriate biocatalytic system. nih.gov
Table 3: Cytochrome P450 Isozymes Involved in Mifepristone N-Demethylation
| Enzyme | Role in Mifepristone Metabolism | Key Findings | Citation |
|---|---|---|---|
| CYP3A4 | Primary enzyme for N-demethylation and hydroxylation. | Exhibits competitive inhibition with other CYP3A4 substrates. researchgate.net Catalyzes the formation of both monodemethylated and hydroxylated metabolites. nih.govnih.gov | nih.govnih.govresearchgate.net |
| CYP3A5 | N-demethylation. | Produces only demethylated metabolites, not hydroxylated ones. Clears mifepristone more rapidly than CYP3A4. tandfonline.com | nih.govtandfonline.com |
| CYP2C8 / CYP2C9 | Contributory role in metabolism. | Identified as enzymes that metabolize mifepristone. nih.gov | nih.gov |
| CYP2B6 | Contributory role in metabolism. | Identified as an enzyme that metabolizes mifepristone. nih.gov | nih.gov |
The selection of a specific CYP isozyme could, in principle, direct the metabolism of a deuterated mifepristone precursor to yield this compound. The interaction between these enzymes and deuterated substrates could also serve as a model for studying kinetic isotope effects in drug metabolism.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mifepristone |
| N-Demethyl Mifepristone |
| N,N-didesmethyl mifepristone |
| Iodomethane-d3 |
| Mifepristone-d3 |
| Calcium Oxide |
| Iodine |
| Tetrahydrofuran |
Advanced Analytical Methodologies Employing N Demethyl Mifepristone D3
Mass Spectrometry-Based Quantification Techniques in Bioanalysis
Mass spectrometry coupled with liquid chromatography has become the gold standard for the determination of mifepristone (B1683876) and its metabolites in various biological matrices. These methods offer high sensitivity and specificity, which are essential for detecting low concentrations of the analytes and distinguishing them from endogenous interferences.
The development of robust LC-MS/MS protocols is a multi-step process that involves the optimization of several key parameters to achieve the desired analytical performance. A critical aspect of this development is the sample preparation, which aims to extract the analytes of interest from the complex biological matrix and minimize interferences. Liquid-liquid extraction (LLE) is a commonly employed technique. For instance, a protocol utilizing tert-butyl-methyl ether for extraction from whole blood samples adjusted to pH 9 has been successfully applied. nih.govnih.gov
Chromatographic separation is another crucial element. The choice of the analytical column and mobile phase composition is optimized to ensure the separation of mifepristone, its metabolites, and the internal standard, N-Demethyl Mifepristone-d3, from other components in the sample. A typical chromatographic run time for such an analysis is around 4.5 minutes. researchgate.net
The mass spectrometer settings are then fine-tuned for the specific analytes. This includes optimizing the electrospray ionization (ESI) source parameters and selecting the appropriate precursor and product ions for each compound in multiple reaction monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific fragmentation patterns of the target molecules. For instance, in one method, the following MS parameters were established: nebulizing gas flow at 3 L/min, heating gas flow at 10 L/min, interface temperature at 250 °C, desolvation line temperature at 200 °C, heat block temperature at 350 °C, and drying gas flow at 10 L/min. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) represents a significant advancement in bioanalytical quantification. This technique offers enhanced resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. The use of UHPLC allows for more efficient separation of analytes, leading to improved peak shapes and reduced chromatographic run times.
A validated UHPLC-QqQ-MS/MS method has been successfully developed for the simultaneous determination of mifepristone and its metabolites in human whole blood. nih.govnih.gov This method is particularly valuable in forensic toxicological analysis and clinical toxicology, where accurate quantification of these compounds is crucial. nih.govnih.gov The application of this technique has been demonstrated in authentic casework, such as the analysis of a blood sample from a woman who had a self-induced abortion, revealing the presence of mifepristone and four of its metabolites. nih.govnih.gov The high sensitivity of UHPLC-QqQ-MS/MS allows for the detection and quantification of these compounds at very low concentrations, which is essential for understanding the pharmacokinetics and metabolism of the parent drug. nih.gov
This compound as an Essential Internal Standard in Quantitative Assays
The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise quantitative bioanalysis by mass spectrometry. This compound, being a deuterated analog of the primary metabolite N-Demethyl Mifepristone, is an ideal internal standard for the quantification of mifepristone and its metabolites. veeprho.comnih.gov It behaves almost identically to the analyte during sample preparation and ionization in the mass spectrometer, thereby compensating for variations in extraction efficiency and matrix effects. veeprho.com
The development and validation of analytical methods employing this compound as an internal standard are conducted under stringent guidelines to ensure the reliability of the results. The validation process assesses several key parameters, including linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.
A comprehensive validation of a UHPLC-QqQ-MS/MS method for mifepristone and its metabolites demonstrated excellent performance. The method established a limit of quantification of 0.5 ng/mL for all analytes. nih.govnih.gov The calibration curves showed a linear relationship over a concentration range of 0.5 to 500 ng/mL for most substances, with coefficients of determination (R²) greater than 0.999. nih.govnih.gov
Table 1: Validation Parameters of a UHPLC-QqQ-MS/MS Method
| Parameter | Result |
|---|---|
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Intra-day and Inter-day Precision (RSD%) | ≤ ± 13.2% |
| Intra-day and Inter-day Accuracy (RE%) | ≤ ± 13.2% |
| Recovery | 96.3% - 114.7% |
Precision and accuracy are critical measures of the reliability of an analytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. In the validated UHPLC-QqQ-MS/MS method, both intra-day and inter-day precision and accuracy were evaluated at different concentration levels. The results showed that the relative standard deviation (RSD%) for precision and the relative error (RE%) for accuracy did not exceed ±13.2%, which is well within the acceptable limits for bioanalytical methods. nih.govnih.gov
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) |
|---|---|---|---|---|---|
| N,N-didesmethyl-mifepristone | 1.5 | 6.5 | 4.3 | 8.9 | 5.4 |
| 75 | 4.3 | 2.1 | 5.6 | 3.2 | |
| 750 | 3.1 | 1.5 | 4.2 | 2.1 | |
| 22-OH-mifepristone | 1.5 | 5.4 | 3.2 | 7.8 | 4.5 |
| 75 | 3.2 | 1.8 | 4.5 | 2.3 | |
| 375 | 2.5 | 1.2 | 3.8 | 1.9 | |
| N-desmethyl-mifepristone | 1.5 | 4.8 | 2.9 | 6.7 | 3.8 |
| 75 | 2.8 | 1.4 | 3.9 | 2.0 | |
| 375 | 2.1 | 1.0 | 3.2 | 1.5 | |
| Mifepristone | 1.5 | 5.1 | 3.0 | 7.1 | 4.1 |
| 75 | 3.0 | 1.6 | 4.2 | 2.2 |
Biological matrices such as blood, plasma, and serum are complex mixtures that can interfere with the analysis of target compounds. Matrix effects, which can cause ion suppression or enhancement, and recovery, which measures the efficiency of the extraction process, are therefore thoroughly assessed during method validation.
In the aforementioned UHPLC-QqQ-MS/MS method, the recovery of the analytes was found to be in the range of 96.3% to 114.7%, indicating a highly efficient extraction procedure. nih.govnih.gov The matrix effect was evaluated and found to be between -3.0% and 14.7%, suggesting that the sample preparation method effectively minimized the impact of interfering substances in the biological matrix. nih.govnih.gov The use of this compound as an internal standard is instrumental in correcting for any residual matrix effects and ensuring the accuracy of the quantitative results.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Mifepristone |
| N-Demethyl Mifepristone |
| N,N-didesmethyl-mifepristone |
| 22-OH-mifepristone |
| N-desmethyl-hydroxy-mifepristone |
Chromatographic Separation Sciences for this compound Analysis
The precise quantification of mifepristone and its metabolites is crucial in various research contexts, including pharmacokinetic and metabolic studies. This compound, a stable, deuterium-labeled isotopologue of N-Demethyl Mifepristone, serves as an ideal internal standard for analytical methodologies. veeprho.com Its use significantly enhances the accuracy and reliability of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) techniques, by correcting for variations during sample preparation and analysis. veeprho.com
Advanced chromatographic methods, especially Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), have been developed for the sensitive and specific determination of mifepristone and its metabolites from biological matrices. nih.govnih.govresearchgate.net These methods leverage the distinct physicochemical properties of the analytes to achieve effective separation and detection.
One such validated method is an UHPLC-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) technique designed for the simultaneous determination of mifepristone and its primary metabolites, including N-Demethyl Mifepristone. nih.govnih.gov In this application, this compound is employed as an internal standard to ensure high precision and accuracy. nih.gov
The chromatographic separation is performed using a gradient elution program with a binary mobile phase system. This system typically consists of an aqueous component with a buffer and an organic solvent, which are varied over the course of the analytical run to effectively separate compounds with different polarities.
Table 1: Illustrative UHPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 95 | 5 |
| 12.0 | 2 | 98 |
| 14.0 | 2 | 98 |
| 15.0 | 95 | 5 |
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile (B52724). This program operates at a constant flow rate of 0.4 mL/min. nih.gov
Following chromatographic separation, detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode. nih.gov The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For N-Demethyl Mifepristone and its deuterated internal standard, specific MRM transitions are selected for quantification and confirmation.
Table 2: Example MRM Parameters for Analyte Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
|---|---|---|---|
| N-Demethyl Mifepristone | 416.3 | 120.1 | 358.2 |
| This compound | 419.3 | 120.1 | 361.2 |
Parameters are derived from published research and represent typical values for these compounds. nih.gov
Research findings demonstrate that this UHPLC-MS/MS methodology exhibits excellent performance characteristics. nih.govnih.govsemanticscholar.org The method is highly sensitive, with a reported limit of quantification (LOQ) of 0.5 ng/mL for N-Demethyl Mifepristone. nih.govnih.govmdpi.com Furthermore, it shows excellent linearity over a defined concentration range, with coefficients of determination (R²) greater than 0.999. nih.govnih.govmdpi.com The use of this compound contributes to high recovery (typically between 96.3% and 114.7%) and minimal matrix effects, ensuring the data's integrity. nih.govnih.gov
While UHPLC-MS/MS is a predominant technique, other chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection have also been used for the analysis of mifepristone. nih.govresearchgate.netresearchgate.net However, LC-MS/MS methods are generally preferred for their superior specificity and sensitivity, which are critical when analyzing complex biological samples at low concentrations. rsc.orgresearchgate.net
Application in in Vitro and Ex Vivo Drug Metabolism Research
Elucidation of Parent Compound Metabolic Pathways Utilizing Deuterated Analogs
The investigation of a drug's metabolic fate is fundamental to understanding its efficacy and potential interactions. Mifepristone (B1683876) undergoes extensive metabolism in the body, primarily through N-demethylation and hydroxylation pathways, catalyzed by cytochrome P450 (CYP) enzymes. nih.govfda.gov This biotransformation results in several metabolites, including the N-monodemethylated (N-Demethyl Mifepristone), didemethylated, and hydroxylated forms, which retain considerable biological activity. nih.govrsc.org
In studies designed to elucidate these metabolic pathways, deuterated analogs like N-Demethyl Mifepristone-d3 are indispensable. They are used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to identify and quantify mifepristone and its various metabolites in biological samples. veeprho.commdpi.com The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest (in this case, the N-demethylated metabolite) corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification. mdpi.com This precision is crucial for constructing a comprehensive picture of the metabolic cascade, determining the relative abundance of each metabolite, and proposing a definitive metabolic pathway for the parent compound, mifepristone. mdpi.comnih.gov
In Vitro Metabolic Stability and Reaction Phenotyping Assays Incorporating this compound
In vitro metabolic stability assays are a cornerstone of preclinical drug development, providing an early assessment of a compound's susceptibility to metabolic breakdown. utsouthwestern.edu These assays typically involve incubating the parent drug, mifepristone, with liver-derived systems such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. utsouthwestern.edu The rate at which the parent compound disappears over time is measured to determine its metabolic half-life.
In this context, this compound is employed as an internal standard for the LC-MS/MS analysis that quantifies the concentration of the newly formed N-Demethyl Mifepristone metabolite. By accurately measuring the formation of this key metabolite alongside the degradation of the parent drug, researchers can gain a more detailed understanding of the metabolic process.
Ex Vivo Models for Identification and Quantitative Analysis of Metabolites
Ex vivo models, such as incubations with fresh hepatic S9 fractions from different species, bridge the gap between simple in vitro systems and complex in vivo studies. Research on mifepristone metabolism has utilized hepatic S9 fractions from rats, monkeys, and humans to compare metabolic profiles across species. nih.gov
In one such study, mifepristone was incubated with hepatic S9 fractions and an NADPH-generating system. nih.gov The results showed that N-desmethyl mifepristone was a major metabolite in all three species, though the relative amounts varied. nih.gov The use of this compound as an internal standard in the analytical workflow for such studies is crucial for achieving the high rate of recovery and accuracy needed to quantify metabolites in these complex biological matrices. mdpi.com This comparative analysis helps in selecting the most appropriate animal model for further preclinical studies.
Table 1: Relative Percentage of Mifepristone Metabolites Formed in Hepatic S9 Fractions from Different Species Data derived from in vitro incubation studies. nih.gov
| Compound | Rat (%) | Monkey (%) | Human (%) |
| Unchanged Mifepristone | ~45 | ~70 | ~65 |
| N-desmethyl mifepristone (M1) | ~35 | ~16 | ~16 |
| N,N-didesmethyl mifepristone (M2) | <5 | <5 | <5 |
Mechanistic Studies on Cytochrome P450 Enzyme Kinetics in Metabolite Formation
Beyond identifying which enzymes metabolize a drug, it is important to understand the kinetics and mechanisms of these interactions. Studies have shown that mifepristone acts as a mechanism-based inactivator of CYP2B6, meaning it is converted by the enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. nih.govnih.gov
Detailed kinetic studies have been performed to characterize this inactivation. While this compound is not the inactivating agent itself, its role as an analytical standard is vital in these experiments. It allows for the precise measurement of metabolite formation, which can be correlated with the loss of enzyme activity over time. This helps researchers understand the efficiency of the inactivation process. Key parameters, such as the concentration of the inactivator required for a half-maximal rate of inactivation (KI) and the maximal rate of inactivation (kinact), are determined through these experiments. nih.govnih.gov
Table 2: Kinetic Parameters of CYP2B6 Inactivation by Mifepristone Data from in vitro studies with reconstituted CYP2B6 systems. nih.govnih.gov
| Parameter | Value |
| KI (Concentration for half-maximal inactivation rate) | 2.8 µM |
| kinact (Maximal rate constant for inactivation) | 0.07 min-1 |
| Partition Ratio (Turnover to inactivation events) | ~5 |
These mechanistic insights are crucial for predicting the clinical significance of drug-drug interactions, as mechanism-based inactivators can have long-lasting effects on drug metabolism. nih.govnih.gov
Forensic and Toxicological Analytical Investigations
Development of Robust Analytical Methodologies for Forensic Biological Samples
The analysis of mifepristone (B1683876) and its metabolites in complex biological matrices, such as whole blood, plasma, and tissue samples, necessitates the development of highly sensitive and specific analytical methods. mdpi.comnih.gov Forensic toxicological analysis often deals with challenging sample types and low concentrations of the target analytes, making robust methodologies essential.
Historically, methods for mifepristone quantification included high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.gov However, these methods often lack the specificity required for forensic casework. More advanced techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for the determination of mifepristone and its metabolites. nih.govresearchgate.net
A notable development in this area is the ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method. One such validated method allows for the simultaneous determination of mifepristone and its main metabolites, including N-demethyl mifepristone, in whole blood samples. mdpi.comnih.gov
Sample Preparation: A critical step in the analytical process is the effective extraction of the analytes from the biological matrix. A commonly employed technique is liquid-liquid extraction (LLE). For instance, a simple and efficient LLE procedure involves the use of tert-butyl-methyl ether at a pH of 9. mdpi.comnih.gov This is followed by evaporation of the organic phase and reconstitution of the extract in a suitable solvent, such as methanol (B129727), before injection into the UHPLC system. nih.gov
Chromatographic Separation: The separation of mifepristone and its metabolites is typically achieved using a C18 reversed-phase column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid) allows for the effective separation of the analytes. nih.gov
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov This highly selective and sensitive detection method monitors specific precursor-to-product ion transitions for each analyte, minimizing interferences from the sample matrix. For N-demethyl mifepristone, specific MRM transitions are selected to ensure its unambiguous identification and quantification. The use of positive electrospray ionization (ESI) is common for these compounds. nih.gov
The validation of these methods is performed according to international guidelines and includes the evaluation of parameters such as selectivity, linearity, precision, accuracy, recovery, and matrix effect. nih.gov
Table 1: UHPLC-QqQ-MS/MS Method Parameters for the Analysis of Mifepristone and its Metabolites
| Parameter | Details |
| Instrumentation | Ultra-High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Sample Type | Human Whole Blood |
| Sample Preparation | Liquid-Liquid Extraction with tert-butyl-methyl ether |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with ammonium formate buffer/formic acid in water and acetonitrile/formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | N-Demethyl Mifepristone-d3 |
Role of this compound as a Calibrator and Reference Standard in Forensic Toxicology
In quantitative analytical chemistry, particularly in forensic toxicology, the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This compound serves as an ideal internal standard for the quantification of N-demethyl mifepristone and other mifepristone metabolites.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometric quantification. This is because they have nearly identical chemical and physical properties to their non-labeled counterparts. As a result, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary roles of this compound in forensic toxicology are:
Compensation for Sample Preparation Variability: During the extraction process, some of the analyte may be lost. By adding a known amount of this compound to the sample at the beginning of the preparation process, any losses of the analyte will be mirrored by proportional losses of the internal standard. The ratio of the analyte to the internal standard remains constant, thus ensuring an accurate quantification of the original analyte concentration. mdpi.com
Correction for Instrumental Variations: The performance of the LC-MS/MS system can fluctuate, leading to variations in signal intensity. As the internal standard is analyzed simultaneously with the analyte, any instrumental drift will affect both compounds similarly. By using the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more precise measurements.
Mitigation of Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since this compound has the same chemical properties as the analyte, it is affected by matrix effects in the same way. This co-elution and similar ionization behavior allow the internal standard to compensate for these matrix-induced variations, leading to more accurate results. mdpi.com
The use of deuterated analogs of the analytes of interest has been shown to result in very good method parameters, including high precision, accuracy, and recovery. mdpi.com In the development of the UHPLC-QqQ-MS/MS method for mifepristone and its metabolites, the utilization of this compound as an internal standard was a key factor in achieving excellent validation results. mdpi.com
Table 2: Validation Parameters of a UHPLC-QqQ-MS/MS Method Using this compound as an Internal Standard
| Validation Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (Coefficient of Determination, R²) | >0.999 |
| Intra- and Inter-day Precision (RSD%) | ≤ 13.2% |
| Intra- and Inter-day Accuracy (RE%) | Within ±15% |
| Recovery | 96.3% - 114.7% |
| Matrix Effect | -3.0% to 14.7% |
Data sourced from a study on the determination of mifepristone and its metabolites in maternal blood samples. nih.gov
Quantitative Approaches for Drug Metabolites in Post-Mortem and Non-Clinical Toxicological Research
The quantitative analysis of drug metabolites in post-mortem and non-clinical toxicological research provides crucial information for determining the cause of death, understanding drug metabolism, and assessing potential toxicity. The application of robust analytical methods using internal standards like this compound is essential in these contexts.
Post-Mortem Toxicology: In forensic investigations of deaths where the use of abortifacients is suspected, the analysis of post-mortem biological samples is critical. The developed and validated UHPLC-QqQ-MS/MS method utilizing this compound has been successfully applied in authentic forensic casework. mdpi.com
In one reported case, a maternal blood sample was analyzed in a case of a self-induced abortion. The toxicological analysis revealed the presence and concentrations of mifepristone and its metabolites. The quantitative results from this case are presented in the table below.
Table 3: Concentrations of Mifepristone and its Metabolites in a Post-Mortem Maternal Blood Sample
| Compound | Concentration (ng/mL) |
| Mifepristone | 557.4 |
| N-Demethyl Mifepristone | 638.7 |
| 22-OH-Mifepristone | 176.9 |
| N,N-Didesmethyl Mifepristone | 144.5 |
| N-Demethyl-Hydroxy-Mifepristone | Qualitatively Identified |
Data from a forensic case of self-induced pharmacological abortion. mdpi.comnih.gov
These findings demonstrate the importance of quantifying not only the parent drug but also its metabolites. In this particular case, the concentration of N-demethyl mifepristone was higher than that of the parent compound, highlighting its significance as a biomarker of mifepristone exposure. The ability to accurately quantify these metabolites using a method with a deuterated internal standard provides strong evidence in forensic investigations.
Non-Clinical Toxicological Research: While specific non-clinical toxicology studies focusing solely on this compound are not extensively documented in the public domain, the validated analytical methods are directly applicable to such research. Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drugs. The use of a robust and accurate quantitative method is essential for obtaining reliable pharmacokinetic data.
The established UHPLC-QqQ-MS/MS method is suitable for future investigations into the pharmacokinetics, bioavailability, and metabolism of mifepristone. mdpi.comnih.gov By employing this compound as an internal standard, researchers can confidently and accurately measure the concentrations of N-demethyl mifepristone in various biological matrices from non-clinical studies. This data is vital for assessing the safety and efficacy of new pharmaceutical compounds.
Future Directions and Emerging Research Paradigms for N Demethyl Mifepristone D3
Integration with High-Throughput Analytical Platforms for Metabolomics Studies
N-Demethyl Mifepristone-d3 is increasingly integral to high-throughput screening (HTS) in metabolomics, a field that analyzes large numbers of metabolites in biological samples. nih.gov The primary role of this deuterated standard is to ensure accuracy and precision in quantitative analysis, particularly in complex biological matrices. veeprho.comclearsynth.comlcms.cz Modern analytical platforms, especially those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), benefit significantly from the inclusion of stable isotope-labeled internal standards. embopress.org These standards, including this compound, exhibit nearly identical physicochemical properties to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for variations in the analytical process. clearsynth.com
The integration of automated systems for sample preparation and data processing allows for the rapid screening of numerous compounds, a critical function in drug discovery and metabolic research. In this context, this compound serves as a reliable internal benchmark for the accurate quantification of its corresponding analyte, N-Demethyl Mifepristone (B1683876), a major metabolite of Mifepristone. veeprho.comresearchgate.net
A key application is in pharmacokinetic studies where precise measurement of drug metabolites is crucial. For instance, the development of a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for determining mifepristone and its metabolites in human blood utilized this compound as an internal standard. researchgate.netmdpi.comnih.gov The use of the deuterated standard was instrumental in achieving high recovery rates and mitigating matrix effects, which are common challenges in bioanalysis. nih.gov This method demonstrated excellent sensitivity and reproducibility, essential for reliable toxicological and clinical analysis. mdpi.com
Below is a table summarizing the validation parameters of a UHPLC-QqQ-MS/MS method that benefits from the use of a deuterated internal standard like this compound.
| Parameter | N-Demethyl Mifepristone | N,N-didesmethyl-mifepristone | 22-OH-mifepristone | Mifepristone |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linear Range | 0.5-500 ng/mL | 0.5-1000 ng/mL | 0.5-500 ng/mL | 0.5-500 ng/mL |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Recovery | 98.5–103.7% | 96.3–105.5% | 102.3–114.7% | 99.8–104.5% |
| Matrix Effect | -3.0–14.7% | -1.7–12.4% | -2.5–10.2% | -1.5–11.8% |
| Intra-day Precision (RSD%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Inter-day Precision (RSD%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
This data is representative of typical performance for such validated methods as described in the cited literature. mdpi.com
Exploration of Novel Deuterated Analogs for Enhanced Analytical Performance
While this compound is an effective internal standard, the exploration of novel deuterated analogs presents an opportunity to further enhance analytical performance. The strategic placement and number of deuterium (B1214612) atoms can influence the stability of the label and its chromatographic separation from the non-labeled analyte, which can be advantageous in certain applications. Research into the synthesis of new mifepristone analogues for therapeutic purposes has demonstrated the feasibility of modifying the core structure of mifepristone, suggesting that the synthesis of novel, analytically focused deuterated standards is also achievable. rsc.orgnih.gov
The primary goals for developing new deuterated analogs would be to:
Increase Mass Difference: Incorporating a larger number of deuterium atoms (e.g., d5, d7) would create a greater mass difference between the standard and the analyte, further reducing the risk of isotopic cross-contribution and improving quantification accuracy.
Optimize Stability: Placing deuterium atoms on positions less susceptible to metabolic alteration or chemical exchange can enhance the stability and reliability of the internal standard throughout the analytical process.
Address Complex Matrices: For particularly challenging matrices where co-eluting interferences are a problem, a novel analog with a slightly altered retention time (while maintaining similar ionization efficiency) could provide superior performance.
Historically, the lack of commercially available deuterated isotopomers of mifepristone was noted as a limitation in analytical method development, underscoring the recognized value and need for such standards. nih.gov The development of a wider range of deuterated mifepristone metabolites would provide analytical chemists with more tools to optimize assays for specific research questions and biological samples.
The table below outlines potential areas of improvement through the development of novel deuterated analogs.
| Targeted Improvement | Rationale | Potential Analytical Impact |
| Higher Deuterium Incorporation (e.g., d5, d7) | Increases mass separation from the native analyte. | Reduces potential for isotopic crosstalk; improves accuracy at low concentrations. |
| Strategic Isotope Placement | Places deuterium on chemically stable positions, away from sites of potential metabolism. | Ensures the label is retained during biological processing and analysis, increasing reliability. |
| Multi-Metabolite Standards | Synthesizing a suite of deuterated standards for various mifepristone metabolites (e.g., hydroxylated, di-demethylated). | Allows for comprehensive and accurate multiplexed analysis of the entire metabolic pathway in a single run. |
Application of Advanced Computational Modeling for Analytical Optimization and Metabolic Pathway Prediction
Advanced computational modeling is becoming an indispensable tool in modern analytical chemistry and drug metabolism research. nih.gov These in silico approaches can be leveraged to optimize analytical methods for compounds like this compound and to predict the metabolic fate of its parent compound, mifepristone.
Analytical Optimization: Computational tools can be used to refine and select the most efficient and environmentally friendly analytical methods. For example, multi-criteria decision analysis techniques like TOPSIS (Technique for Order of Preference by Similarity to Ideal Solution) have been applied to rank various analytical procedures for mifepristone determination based on principles of green analytical chemistry. nih.gov This approach allows for a systematic and objective selection of the best method, considering factors like solvent use and energy consumption, thereby optimizing the entire analytical workflow. nih.gov
Metabolic Pathway Prediction: Understanding the full spectrum of a drug's metabolites is crucial for comprehensive safety and efficacy assessment. Computational models play a significant role in predicting the metabolic fate of xenobiotics. nih.gov Software platforms can utilize rule-based systems and machine learning algorithms to predict sites of metabolism and the structures of potential metabolites. nih.govacs.org For mifepristone, these models can predict the N-demethylation that leads to N-Demethyl Mifepristone, as well as other biotransformations like hydroxylation and di-demethylation. nih.gov This predictive capability is invaluable for:
Identifying New Metabolites: Computational predictions can guide analytical chemists to search for previously unidentified metabolites in biological samples. acs.org
Understanding Metabolic Pathways: These models help construct a comprehensive map of the metabolic pathways, providing insights into the enzymes involved and the potential for drug-drug interactions. osti.gov
Guiding Synthesis of Standards: By predicting potential metabolites, these tools highlight the need for synthesizing corresponding deuterated standards, like this compound, to enable their accurate quantification.
The table below summarizes the application of computational models in the context of mifepristone analysis.
| Computational Approach | Application | Benefit for this compound Research |
| Metabolite Prediction Software (e.g., MetaDrug) | Predicts sites of metabolism and structures of metabolites based on chemical structure. nih.gov | Helps to confirm the N-demethylation pathway and predict other potential metabolites for which new deuterated standards may be needed. |
| Machine Learning for Pathway Reconstruction | Uses existing biological data to predict the involvement of a compound in specific metabolic pathways. nih.gov | Provides a broader biological context for the formation of N-Demethyl Mifepristone and its role in the overall disposition of mifepristone. |
| Multi-Criteria Decision Analysis (e.g., TOPSIS) | Ranks and selects analytical methods based on predefined criteria (e.g., greenness, efficiency). nih.gov | Optimizes the analytical procedures where this compound is used as an internal standard, ensuring sustainability and efficiency. |
Q & A
Basic Question: What are the validated analytical methods for characterizing N-Demethyl Mifepristone-d3, and how can researchers ensure reproducibility?
Answer:
this compound requires characterization using hyphenated techniques such as LC-MS/MS or HPLC-UV with deuterium-specific detection protocols. Key steps include:
- Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify deuteration at the N-demethyl site and rule out positional isomers .
- Purity Assessment : Employ High-Resolution Mass Spectrometry (HRMS) to detect isotopic impurities (e.g., residual non-deuterated analogs) and quantify isotopic enrichment (>98% for reliable pharmacokinetic studies) .
- Reproducibility : Adhere to ICH Q2(R1) guidelines for method validation, including linearity, precision, and accuracy testing across three independent batches. Reference standards should be sourced from accredited providers (e.g., Lipomed) to ensure traceability .
Basic Question: How should researchers design stability studies for this compound under varying storage and experimental conditions?
Answer:
Stability studies should assess:
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 0–30 days, analyzing degradation via HPLC-DAD to identify thermal breakdown products (e.g., oxidation at the 11β-hydroxyl group) .
- Photostability : Expose samples to ICH Q1B light conditions (UV and visible light) and monitor deuterium retention using LC-MS to evaluate isotopic integrity .
- Solution Stability : Test in buffers (pH 1–9) and biological matrices (plasma, liver microsomes) to simulate in vitro conditions. Use isotope dilution assays to correct for matrix effects .
Advanced Question: How do deuterium isotope effects influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound compared to its non-deuterated analog?
Answer:
Deuterium substitution can alter:
- Metabolic Stability : Use human liver microsomes (HLM) to compare intrinsic clearance (CLint) of deuterated vs. non-deuterated forms. Monitor metabolites (e.g., 22-hydroxymifepristone) via LC-MS/MS to assess CYP3A4-mediated demethylation rates .
- Receptor Binding : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for glucocorticoid/progesterone receptors. Deuteration may reduce off-target effects by stabilizing metabolic pathways .
- In Vivo PK : Compare AUC and half-life (t½) in rodent models using compartmental modeling . Note that deuterium effects are context-dependent and may diminish in high-clearance scenarios .
Advanced Question: What experimental strategies resolve contradictions in reported metabolic pathways of this compound?
Answer: Contradictions often arise from:
- Species-Specific Metabolism : Parallel assays in human vs. rodent hepatocytes or CYP-expressing cell lines (e.g., Baculosomes) can isolate interspecies differences. For example, rifampicin-induced CYP3A4 reduces AUC in humans but not rodents .
- Analytical Artifacts : Use stable isotope-labeled internal standards (e.g., Mifepristone-d6) to distinguish true metabolites from in-source fragmentation during LC-MS analysis .
- Data Normalization : Apply Michaelis-Menten kinetics to correct for enzyme activity variations in in vitro systems. Report CLint values normalized to protein content and CYP isoform abundance .
Advanced Question: How can researchers optimize the synthesis of this compound to minimize isotopic scrambling and improve yield?
Answer:
- Deuterium Source : Use deuterated methyl iodide (CD3I) in reductive amination to target N-demethylation. Monitor scrambling via NMR to ensure deuterium is retained at the N-site and not redistributed to adjacent carbons .
- Purification : Employ preparative HPLC with a chiral stationary phase (e.g., CHIRALPAK AD-H) to separate enantiomers, as deuteration can alter stereoselectivity .
- Yield Optimization : Screen catalysts (e.g., Pd/C vs. PtO2) under H2 pressure (1–5 atm) to balance deuteration efficiency and side reactions.
Advanced Question: What integrated methodologies are recommended for studying this compound in complex biological systems?
Answer: Combine:
- In Vitro-In Vivo Extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to predict hepatic extraction ratios from HLM data .
- Tissue Distribution Studies : Apply quantitative whole-body autoradiography (QWBA) with radiolabeled ([¹⁴C]) this compound in rodents to map tissue-specific accumulation .
- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) in target tissues (e.g., uterus, liver) to link metabolite profiles to gene regulatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
